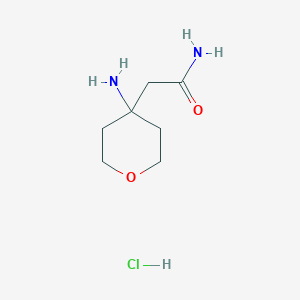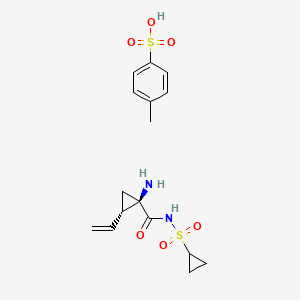![molecular formula C12H22N2O2 B1377930 (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate CAS No. 1330763-74-0](/img/structure/B1377930.png)
(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate
Übersicht
Beschreibung
“(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate” is an important intermediate in the manufacture of moxifloxacin . It is commonly known as "nonane" .
Synthesis Analysis
A novel synthesis of this compound has been demonstrated along with the recovery and reuse of chiral auxiliary naproxen . The synthesis involves alternative stereoselective reduction procedures on 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione 3, enabling the desired chirality in the nonane .Molecular Structure Analysis
The molecular structure of this compound is characterized by two chiral centers, both of configuration S, making it optically active .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of pyridine-2,3-dicarboxylic acid anhydride with benzyl amine to give N-benzyl-2,3-pyridine-dicarboxamide, the reduction of the pyridine ring to give 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine, the reduction of the amide groups to give 6-benzyloctahydropyrrolo[3,4-b]pyridine, and the optical resolution thereof by formation of the diastereoisomeric salt with L-tartaric acid, followed by debenzylation .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
This compound serves as a key intermediate in the synthesis of Moxifloxacin , a broad-spectrum antibiotic used to treat a variety of bacterial infections . The stereoselective synthesis process is crucial for ensuring the efficacy and safety of the final pharmaceutical product.
Chiral Auxiliary Development
The compound’s chiral nature allows it to be used as a chiral auxiliary in asymmetric synthesis . This application is significant in producing enantiomerically pure substances, which are essential for the development of new drugs and chemicals.
Catalysis Research
Researchers utilize this compound in catalysis studies to develop new catalytic methods that can improve reaction efficiency and selectivity . This has implications for green chemistry and sustainable industrial processes.
Material Science
In material science, the compound can be used to synthesize novel materials with specific optical properties due to its chirality . These materials have potential applications in creating advanced sensors and electronic devices.
Analytical Chemistry
The compound is also valuable in analytical chemistry, where it can be used as a standard or reference material in chiral chromatography . This helps in the separation and analysis of enantiomers in complex mixtures.
Chemical Education
Due to its interesting properties and applications, this compound is often used in educational settings to teach advanced concepts in stereochemistry and organic synthesis .
Environmental Chemistry
In environmental chemistry, the compound’s derivatives could be explored for their potential use in biodegradation processes or as environmentally benign alternatives to more hazardous chemicals .
Nanotechnology
Lastly, the compound may find applications in nanotechnology, where researchers could investigate its use in the synthesis of chiral nanomaterials, which could lead to innovations in drug delivery and molecular electronics .
Wirkmechanismus
Target of Action
It’s known that this compound is an intermediate in the synthesis ofMoxifloxacin , a broad-spectrum antibiotic that targets bacterial topoisomerase IV and DNA gyrase . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
As an intermediate in the synthesis of moxifloxacin , it may contribute to the overall antibacterial activity of the final product. Moxifloxacin works by inhibiting bacterial topoisomerase IV and DNA gyrase, enzymes involved in DNA processes, thereby inhibiting bacterial growth .
Biochemical Pathways
The compound is synthesized through a stereoselective process involving enzymatic hydrolysis and several conversion steps . The synthesis process affects the chirality of the compound, which can influence its interaction with biological targets .
Pharmacokinetics
As an intermediate in the synthesis of moxifloxacin , its properties may influence the pharmacokinetics of the final product.
Result of Action
As an intermediate in the synthesis of moxifloxacin , it contributes to the antibacterial activity of the final product.
Action Environment
Factors such as ph, temperature, and presence of other compounds could potentially affect its stability and reactivity during the synthesis process .
Eigenschaften
IUPAC Name |
tert-butyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-4-6-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNOEYLQBVUWGH-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCCN[C@@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate | |
CAS RN |
1229428-51-6 | |
| Record name | tert-butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1377847.png)
![tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1377848.png)


![6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1377851.png)
![tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate](/img/structure/B1377855.png)





![1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride](/img/structure/B1377866.png)

